molecular formula C11H15N3 B7809482 (1S)-1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine

(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine

Cat. No. B7809482
M. Wt: 189.26 g/mol
InChI Key: JDPVJORLNSVLOK-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine is a useful research compound. Its molecular formula is C11H15N3 and its molecular weight is 189.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1S)-1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S)-1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives have gained attention due to their antimicrobial properties. In a recent study, N-((1H-benzimidazol-2-yl)methyl)-2-substituted-3H-benzimidazol-5-amine (6a–f) was synthesized and evaluated for antibacterial activity. Among these compounds, 6f demonstrated significant activity against bacterial strains such as E. coli, S. aureus, K. pneumoniae, and P. aeruginosa . This suggests potential applications in developing new antimicrobial agents.

Bioactivity Prediction

Before experimental testing, researchers used Molinspiration software to predict the bioactivity of the synthesized compounds. Notably, compounds 6a, 6d, 6e, and 6f showed promising predicted activity . Such predictions guide further investigations and drug development.

Semiconducting Properties

Another interesting application lies in the semiconducting domain. The compound 4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine exhibits semiconducting behavior. With its π-conjugated polycyclic system, it serves as a strong electron donor and can be used for n-type doping . This property is valuable in materials science and electronics.

properties

IUPAC Name

(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-7(2)10(12)11-13-8-5-3-4-6-9(8)14-11/h3-7,10H,12H2,1-2H3,(H,13,14)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPVJORLNSVLOK-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NC2=CC=CC=C2N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C1=NC2=CC=CC=C2N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine

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